CNX-1351 - 1276105-89-5

CNX-1351

Catalog Number: EVT-287267
CAS Number: 1276105-89-5
Molecular Formula: C30H35N7O3S
Molecular Weight: 573.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CNX-1351 is a covalent inhibitor of PI3Kα (IC50 = 6.8 nM). It is selective for PI3Kα over PI3Kβ, -γ, and -δ (IC50s = 166, 240.3, and 3,020 nM, respectively), as well as PI3KC2A, PI3KC, PI4Kα, PI4Kβ, SPHK1, and SPHK2 (IC50s = >1 µM for all). CNX-1351 (500 nM) inhibits phosphorylation of Akt in SKOV3 cells. It inhibits the growth of SKOV3 and MCF-7 cancer cells (GI50s = 77.6 and 54.7 nM, respectively). CNX-1351 (100 mg/kg) inhibits Akt phosphorylation in mouse spleen.
CNX-1351 is a selective covalent Inhibitor of PI3Kα. In an end point assay, CNX-1351 potently inhibited PI3Kα and was 20−400 times less potent against β, γ, and δ. CNX-1351 inhibit PI3Kα signaling in cells and shows prolonged inhibition consistent with a covalent mechanism of Action. CNX-1351 inhibits growth of cells dependent on PI3Kα. CNX-1351 also inhibits PI3Kα signaling in vivo and bonds to p110α.
Overview

CNX-1351 is a selective covalent inhibitor targeting phosphoinositide 3-kinase alpha. It has garnered attention for its potential applications in cancer treatment, particularly due to its ability to selectively inhibit specific isoforms of the enzyme. Despite its promise, CNX-1351 has been noted for relatively poor in vitro and cellular potency, which raises questions about its suitability for lead optimization in drug development.

Source

CNX-1351 was developed and characterized through various studies, including detailed analyses published in scientific journals and databases such as PubMed Central and MedChemExpress. The compound is classified as a covalent inhibitor, which means it forms a stable bond with its target enzyme, thus inhibiting its activity.

Classification

CNX-1351 belongs to the class of covalent inhibitors specifically designed to interact with cysteine residues in target proteins. Its mechanism involves the formation of a covalent bond with the cysteine residue located at position 862 of phosphoinositide 3-kinase alpha, which is critical for the enzyme's function.

Synthesis Analysis

The synthesis of CNX-1351 involves multiple steps that utilize standard organic chemistry techniques. The process typically begins with the preparation of a β,β-dimethylenone warhead, which is crucial for its reactivity towards the target cysteine residue.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
  2. Warhead Development: The β,β-dimethylenone warhead is synthesized through a series of reactions including condensation and cyclization steps.
  3. Purification: Final products are purified using techniques such as column chromatography to ensure high purity necessary for biological assays.
Molecular Structure Analysis

The molecular structure of CNX-1351 can be characterized by its unique warhead designed to target cysteine residues selectively.

Structure Data

  • Molecular Formula: C₁₃H₁₅ClN₂O₃
  • Molecular Weight: Approximately 280.72 g/mol
  • Structural Features: The compound features a β,β-dimethylenone moiety that facilitates covalent bonding with cysteine residues.

The structural analysis indicates that CNX-1351 has a distinct spatial arrangement conducive to interacting with the target enzyme's active site.

Chemical Reactions Analysis

CNX-1351 undergoes specific chemical reactions that facilitate its action as a covalent inhibitor.

Reactions and Technical Details

  1. Covalent Bond Formation: The primary reaction involves the nucleophilic attack by the thiol group of cysteine on the electrophilic carbon of the β,β-dimethylenone warhead.
  2. Kinetics: Rate constants for adduct formation have been experimentally determined, highlighting the efficiency of CNX-1351 in forming stable complexes with phosphoinositide 3-kinase alpha.
  3. Adduct Stability: The stability of the resulting adduct is critical for prolonged inhibition of the enzyme activity.
Mechanism of Action

The mechanism by which CNX-1351 exerts its inhibitory effects involves several key processes.

Process and Data

  1. Target Engagement: Upon administration, CNX-1351 selectively binds to cysteine 862 within phosphoinositide 3-kinase alpha.
  2. Enzyme Inhibition: This binding prevents substrate access to the active site, effectively inhibiting enzymatic activity.
  3. Selectivity: The design allows for isoform selectivity, minimizing off-target effects which are common in non-covalent inhibitors.

Experimental data demonstrate that CNX-1351 shows significantly lower potency against other isoforms such as beta and gamma, indicating its selective action on phosphoinositide 3-kinase alpha.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of CNX-1351 is essential for evaluating its potential therapeutic applications.

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in aqueous solutions.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but requires careful handling due to its reactive nature.
  • Reactivity: High reactivity towards thiol groups makes it an effective covalent inhibitor but also necessitates caution in formulation and application.
Applications

CNX-1351 has potential applications primarily in cancer research and therapy due to its ability to inhibit phosphoinositide 3-kinase alpha, an enzyme frequently implicated in tumorigenesis.

Scientific Uses

  1. Cancer Treatment Research: Investigated as a therapeutic agent against cancers driven by aberrant phosphoinositide 3-kinase signaling pathways.
  2. Drug Development Studies: Used as a model compound in studies aimed at optimizing covalent inhibitors for improved potency and selectivity.
  3. Biochemical Assays: Employed in laboratory settings to better understand the role of phosphoinositide 3-kinase alpha in cellular signaling pathways.

Properties

CAS Number

1276105-89-5

Product Name

CNX-1351

IUPAC Name

1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-6-methylhept-5-ene-1,4-dione

Molecular Formula

C30H35N7O3S

Molecular Weight

573.71

InChI

InChI=1S/C30H35N7O3S/c1-20(2)16-21(38)6-7-27(39)36-10-8-35(9-11-36)19-22-17-26-28(41-22)30(37-12-14-40-15-13-37)33-29(32-26)23-4-3-5-25-24(23)18-31-34-25/h3-5,16-18H,6-15,19H2,1-2H3,(H,31,34)

InChI Key

DLNUPKDFXMWRFP-UHFFFAOYSA-N

SMILES

CC(=CC(=O)CCC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6)C

Solubility

Soluble in DMSO, not in water

Synonyms

CNX1351; CNX 1351; CNX-1351.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.